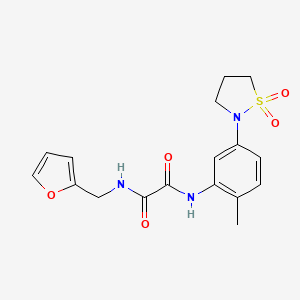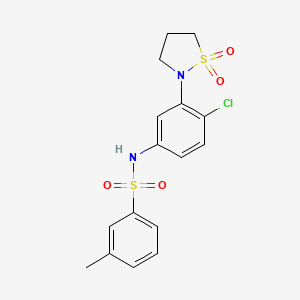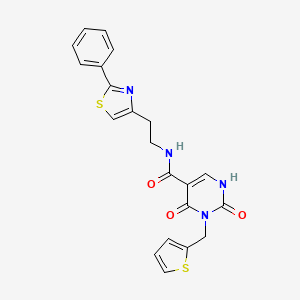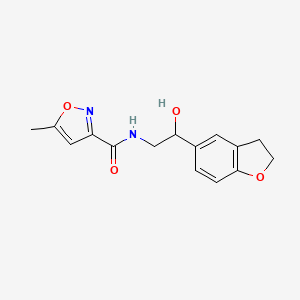
3-Bromo-6-chloro-2-fluoroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-fluoroiodobenzene is a polyhalobenzene . It is a liquid at ambient temperature . The IUPAC name for this compound is 1-bromo-4-chloro-2-fluoro-3-iodobenzene .
Molecular Structure Analysis
The molecular weight of this compound is 335.34 . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . The molecular weight of this compound is 335.34 . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .Applications De Recherche Scientifique
Spectroscopic Investigations
- Vibrational Spectroscopy : Research by Mahadevan et al. (2011) on 1-bromo-3-fluorobenzene, a related compound, used FT-IR and FT-Raman spectroscopy to understand the molecular geometry and vibrational frequencies in its ground state. This study provides insights into the electronic properties and molecular structure, relevant for future developments in substituted benzene compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Chemical Synthesis and Reactions
- Halogenation Studies : Loon & Wibaut (1937) investigated the bromination of various halogenobenzenes, including bromo-, chloro-, and fluorobenzene. Their findings on the effect of temperature and catalyst on substitution types can inform similar reactions in compounds like 3-Bromo-6-chloro-2-fluoroiodobenzene (Loon & Wibaut, 1937).
- Electrochemical Fluorination : Horio et al. (1996) studied the electrochemical fluorination of halobenzenes. Understanding these reactions is crucial for comprehending the chemical behavior of this compound in electrochemical contexts (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Advanced Material Applications
- Sonolysis Studies : The sonolysis of various monohalogenated benzenes was investigated by Drijvers, Van Langenhove, & Herrygers (2000). This study helps understand the degradation mechanism of such compounds, relevant for environmental and material science applications (Drijvers, Van Langenhove, & Herrygers, 2000).
Pharmacological and Biomedical Research
- Photodissociation Research : Karlsson et al. (2008) conducted a study on the UV photodissociation of bromo-3-fluorobenzene. The insights from this research can be applied to understand the behavior of this compound under similar conditions (Karlsson, Anders Borg, Lunell, Davidsson, & Karlsson, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDAUCITIKTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2454680.png)
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B2454682.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide](/img/structure/B2454684.png)



![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)
![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
![(1S,5R)-2lambda6-Thiabicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2454694.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)


